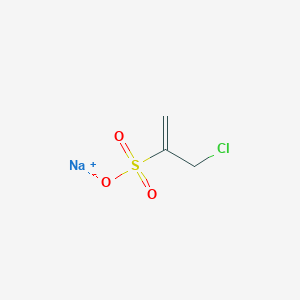
Sodium 3-chloroprop-1-ene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-chloroprop-1-ene-2-sulfonate is an organic compound with the molecular formula C₃H₅ClO₃SNa. It is a sulfonate ester that features a chloropropene moiety, making it a versatile intermediate in various chemical reactions. This compound is known for its reactivity and utility in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 3-chloroprop-1-ene-2-sulfonate can be synthesized through the reaction of 3-chloroprop-1-ene with sodium bisulfite under controlled conditions. The reaction typically involves the addition of sodium bisulfite to 3-chloroprop-1-ene in an aqueous medium, followed by purification steps to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and distillation, is common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-chloroprop-1-ene-2-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The sulfonate group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium cyanide, and amines are commonly used nucleophiles for substitution reactions.
Electrophiles: Halogens, hydrogen halides, and other electrophilic reagents are used for addition reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Major Products Formed:
Substitution Products: Various sulfonate esters and derivatives.
Addition Products: Halogenated and hydrogenated derivatives of the original compound.
Oxidation Products: Sulfonic acids and related compounds.
Applications De Recherche Scientifique
Sodium 3-chloroprop-1-ene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 3-chloroprop-1-ene-2-sulfonate involves its reactivity with nucleophiles and electrophiles. The sulfonate group acts as a leaving group in substitution reactions, while the double bond in the propene moiety participates in addition reactions. The compound’s reactivity is influenced by the presence of the chlorine atom and the sulfonate group, which can undergo various transformations under different conditions.
Comparaison Avec Des Composés Similaires
Sodium 3-chloro-2-hydroxypropane-1-sulfonate: This compound has a hydroxyl group instead of a double bond, making it less reactive in addition reactions.
Sodium 3-chloropropane-1-sulfonate: Lacks the double bond, resulting in different reactivity and applications.
Sodium 3-chlorobut-1-ene-2-sulfonate: Contains an additional carbon atom, leading to variations in chemical behavior and applications.
Uniqueness: Sodium 3-chloroprop-1-ene-2-sulfonate is unique due to its combination of a reactive double bond and a sulfonate group, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C3H4ClNaO3S |
|---|---|
Poids moléculaire |
178.57 g/mol |
Nom IUPAC |
sodium;3-chloroprop-1-ene-2-sulfonate |
InChI |
InChI=1S/C3H5ClO3S.Na/c1-3(2-4)8(5,6)7;/h1-2H2,(H,5,6,7);/q;+1/p-1 |
Clé InChI |
MZZXFSGDQRYFIC-UHFFFAOYSA-M |
SMILES canonique |
C=C(CCl)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



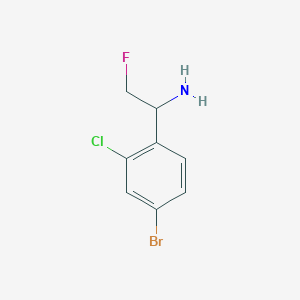
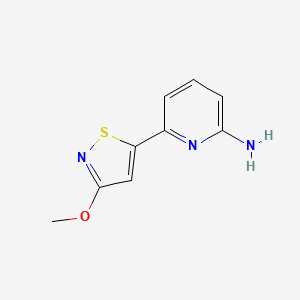
![[(Furan-2-yl)methyl][2-(2-methyl-1H-indol-3-yl)ethyl]amine](/img/structure/B13219414.png)
![[2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13219421.png)

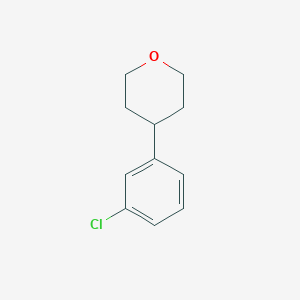
![2-{8-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13219446.png)
![Spiro[2.5]octane-4-carboximidamide](/img/structure/B13219454.png)
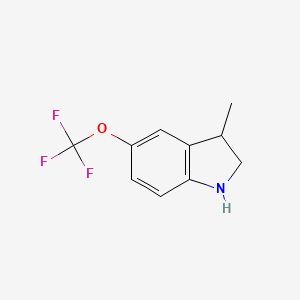
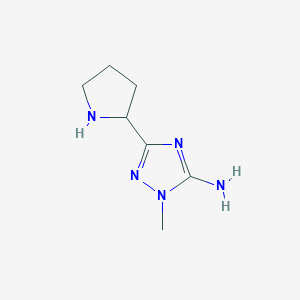
![5-Bromo-4-chloro-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13219458.png)


